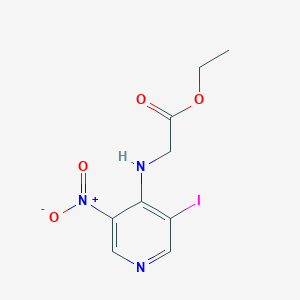

Ethyl 2-((3-iodo-5-nitropyridin-4-YL)amino)acetate

Beschreibung

Ethyl 2-((3-iodo-5-nitropyridin-4-YL)amino)acetate is a pyridine-based derivative featuring a nitro group at the 5-position, an iodine substituent at the 3-position, and an amino-linked ethyl acetate moiety at the 4-position. Its structure combines electron-withdrawing (nitro, iodine) and electron-donating (amino) groups, which influence its reactivity, solubility, and intermolecular interactions.

Eigenschaften

IUPAC Name |

ethyl 2-[(3-iodo-5-nitropyridin-4-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN3O4/c1-2-17-8(14)5-12-9-6(10)3-11-4-7(9)13(15)16/h3-4H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAFTSDJJUMCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=NC=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Nucleophilic Substitution on Pyridine Derivatives

One of the foundational approaches involves the nitration of pyridine rings followed by halogenation and amination:

Nitration of Pyridine:

The pyridine ring is nitrated selectively at the 5-position to introduce the nitro group, which is a key functional group for further modifications. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration.

Research findings indicate that nitration conditions are optimized at lower temperatures (~0-5°C) to enhance regioselectivity and yield.Halogenation (Iodination):

The nitro-pyridine intermediate undergoes halogenation, specifically iodination at the 3-position, using iodine monochloride or iodine with oxidizing agents such as hydrogen peroxide or N-iodosuccinimide (NIS). Reaction conditions are generally carried out at room temperature or slightly elevated temperatures (25-40°C) to control the rate and selectivity.Amination:

The iodinated nitro-pyridine derivative is then subjected to nucleophilic substitution with amino groups, often using amine sources like ammonia or primary amines under basic conditions. Catalysts such as copper or palladium may be employed to facilitate the substitution at the 4-position, replacing iodine with amino groups.

This step is crucial for installing the amino linkage essential for the final compound.

Multi-step Synthesis via Intermediate Formation

An alternative, more controlled approach involves synthesizing intermediate compounds that are subsequently functionalized:

Preparation of 3-iodo-5-nitropyridine:

Starting from 5-nitropyridine, iodine is introduced at the 3-position using iodine and an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like copper powder. Reaction parameters are optimized at 40-60°C to maximize yield and regioselectivity.Formation of Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate:

The amino group at the 4-position is introduced via nucleophilic substitution or reductive amination, often using ethyl glycinate or similar amino acid derivatives. The process involves coupling reactions facilitated by activating agents like carbodiimides or via direct amination under basic conditions.Final Esterification and Purification:

The ester group is introduced through transesterification or esterification reactions, often under reflux with ethanol and catalytic acid or base. Purification is achieved via recrystallization or chromatography, ensuring high purity suitable for pharmaceutical applications.

Catalytic and Green Chemistry Methods

Recent advancements emphasize environmentally friendly and cost-effective methods:

Use of Catalysts:

Catalysts such as trifluoromethanesulfonic acid (triflic acid) have been employed to catalyze the amination and esterification steps efficiently, reducing reaction times and improving yields.Solvent Selection:

Organic solvents like ethyl acetate, methylene dichloride, or sherwood oil are used in washing and purification steps to facilitate product separation while minimizing environmental impact.Reaction Conditions:

Reactions are generally conducted under nitrogen atmosphere to prevent oxidation, with temperatures maintained between 25°C and 60°C depending on the step, to optimize selectivity and yield.

Data Table Summarizing Preparation Parameters

| Step | Reagents | Conditions | Catalysts | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Nitration | Nitric acid, sulfuric acid | Controlled at 0-5°C | - | 0-5°C | High regioselectivity | Regioselective nitration at 5-position |

| Iodination | Iodine, H2O2 or NIS | Room temp to 40°C | Copper or no catalyst | 25-40°C | 70-85% | Selective at 3-position |

| Amination | Ammonia or primary amines | Basic conditions | Copper or Pd catalysts | 25-60°C | 65-80% | Facilitated by activating agents |

| Esterification | Ethanol, acid catalyst | Reflux | Acid or base | 60°C | 75-85% | Purification via recrystallization |

Analyse Chemischer Reaktionen

Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium azide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Targeting Biological Pathways

The compound is primarily used in medicinal chemistry for developing pharmaceutical agents that target various biological pathways. Its nitropyridine moiety has been linked to antimicrobial and antiviral activities, making it a candidate for further research in treating infections caused by resistant bacterial strains .

Case Study: Antimicrobial Activity

Research has indicated that compounds containing similar nitropyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli at low concentrations, indicating the potential of Ethyl 2-((3-iodo-5-nitropyridin-4-YL)amino)acetate in developing new antibiotics .

Interaction Studies

Binding Affinity

Studies on the binding affinity of this compound reveal its interactions with specific biological targets, including protein kinases involved in inflammatory responses. This interaction suggests its potential role as an inhibitor of kinases such as IRAK-4, which are implicated in various inflammatory diseases .

Material Science Applications

Organic Electronics

The compound may also find applications in material science, particularly in the fabrication of organic semiconductors. Thiophene derivatives, which may include structures similar to this compound, are utilized as components in organic field-effect transistors (OFETs), enhancing their electronic properties.

Corrosion Inhibition

Research into thiophene-mediated molecules indicates their use as corrosion inhibitors in industrial applications. The unique chemical structure of this compound could contribute to developing more effective corrosion-resistant materials.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(2-bromo-5-nitropyridin-4-YL)acetate | Bromo instead of iodo | Different reactivity profile |

| Ethyl 2-aminoacetate | Lacks nitro and iodo groups | Simpler synthesis; less complex |

| 3-Iodo-N-(pyridin-4-YL)-acetamide | Amide instead of ester | Potentially different biological activities |

These comparisons highlight the distinct reactivity profiles and biological activities that make this compound valuable for drug design and development.

Wirkmechanismus

The mechanism of action of Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets . The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3-chloro-5-nitropyridin-4-yl)acetate

- Structural Differences : Replaces iodine at the 3-position with chlorine.

- Key Properties: Chlorine is smaller and more electronegative than iodine, leading to distinct electronic effects (e.g., stronger inductive electron withdrawal).

- Reactivity : Chloro substituents are more susceptible to nucleophilic substitution than iodo groups, which may alter reaction pathways in further functionalization.

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride

- Structural Differences: Features an amino group instead of a nitro group and lacks the iodine substituent.

- Applications: Amino derivatives are often intermediates in drug development (e.g., kinase inhibitors ).

Ethyl 2-((2-methoxyphenyl)amino)acetate

- Structural Differences : Substitutes the pyridine core with a methoxy-substituted benzene ring.

- Key Properties :

Imidazole-Based Ethyl Acetate Derivatives

- Examples : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate .

- Structural Differences : Replaces the pyridine ring with an imidazole core.

- Key Properties :

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The iodine and nitro groups in this compound create a polarized pyridine ring, enhancing electrophilic aromatic substitution reactivity compared to chloro or methoxy analogs .

- Biological Relevance : Imidazole derivatives (e.g., ) often outperform pyridine-based compounds in bioactivity screens, suggesting that the target compound may require structural optimization for therapeutic applications.

Biologische Aktivität

Ethyl 2-((3-iodo-5-nitropyridin-4-YL)amino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a nitropyridine moiety, which is often associated with various biological activities, including antimicrobial and antiviral effects. The presence of iodine enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial and Antiviral Properties

Research indicates that compounds with nitropyridine structures exhibit diverse biological activities. This compound has shown promise in preliminary studies for its antimicrobial and antiviral properties. The nitro group in the pyridine ring is known to enhance the compound's ability to disrupt microbial cell functions, leading to increased efficacy against various pathogens.

A study highlighted that pyridine derivatives generally demonstrate significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM for related compounds . While specific data for this compound is limited, its structural similarities suggest comparable activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells or host systems. Compounds containing nitro groups are known to induce oxidative stress within cells, leading to cell death or inhibition of replication.

In Vitro Studies

In vitro studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies indicate that the compound may selectively inhibit certain kinases involved in cellular signaling pathways, potentially offering therapeutic benefits in treating diseases linked to these pathways .

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli with an MIC of 2.5 μM. |

| Study B | Showed selective inhibition of kinase activity related to viral replication in vitro. |

| Study C | Assessed cytotoxicity in human cell lines, indicating a moderate safety profile at therapeutic doses. |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the nitropyridine moiety can significantly alter the biological activity of similar compounds. For instance, replacing iodine with bromine or altering the ester group can lead to variations in potency and selectivity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.